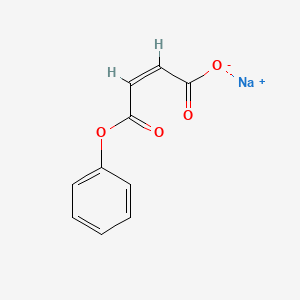
Sodium phenyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium phenyl maleate is an organic compound that combines the properties of sodium, phenyl, and maleate groups. It is a derivative of maleic acid and is often used in various chemical reactions and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium phenyl maleate can be synthesized through the reaction of maleic anhydride with phenyl sodium. The reaction typically involves the following steps:
Preparation of Phenyl Sodium: Phenyl sodium can be prepared by reacting diphenylmercury with sodium or through the Shorigen reaction where an alkyl sodium compound is treated with benzene.
Reaction with Maleic Anhydride: The phenyl sodium is then reacted with maleic anhydride to form this compound. The reaction conditions usually involve a controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as:
Mixing: Combining phenyl sodium and maleic anhydride in a reactor.
Heating: Maintaining the reaction mixture at an optimal temperature to ensure complete reaction.
Purification: Isolating the this compound from the reaction mixture through filtration or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Sodium phenyl maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Sodium phenyl maleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It can be used in biochemical assays and studies involving enzyme reactions.
Medicine: Research into its potential therapeutic effects and its use in drug formulations.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mecanismo De Acción
The mechanism by which sodium phenyl maleate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical reactions, it may act as a substrate or inhibitor, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsodium: Shares the phenyl group but differs in its reactivity and applications.
Maleic Anhydride: A precursor in the synthesis of sodium phenyl maleate, with distinct chemical properties and uses.
Sodium Maleate: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the phenyl and maleate groups, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in various chemical reactions and industrial applications.
Propiedades
Número CAS |
72175-35-0 |
|---|---|
Fórmula molecular |
C10H7NaO4 |
Peso molecular |
214.15 g/mol |
Nombre IUPAC |
sodium;(Z)-4-oxo-4-phenoxybut-2-enoate |
InChI |
InChI=1S/C10H8O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h1-7H,(H,11,12);/q;+1/p-1/b7-6-; |
Clave InChI |
SNISHHNGMDYPBN-NAFXZHHSSA-M |
SMILES isomérico |
C1=CC=C(C=C1)OC(=O)/C=C\C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C=CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


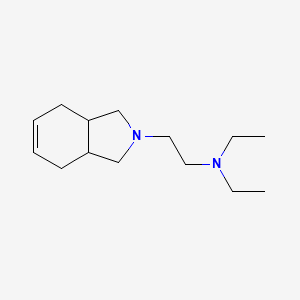

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
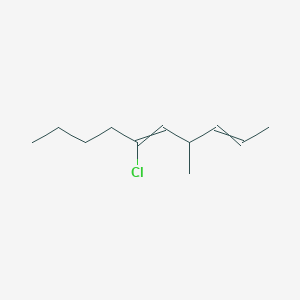
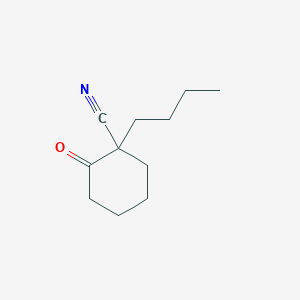
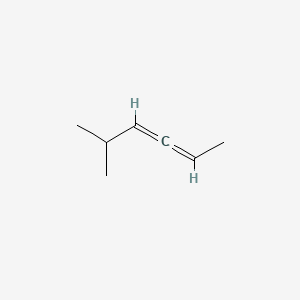
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)

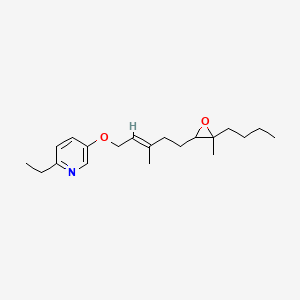
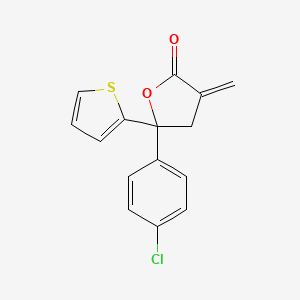
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)

![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
